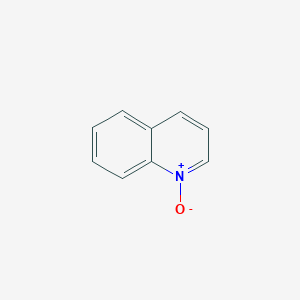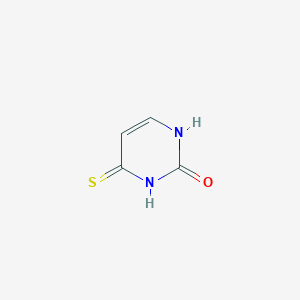
α-D-Glucosa 1,6-bisfosfato sal tetrahidratado de (ciclohexilamonio)
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C6H14O12P2 · 4C6H13N . The InChI string representation of the molecule isInChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2 (1-16-19 (10,11)12)17-6 (5 (9)4 (3)8)18-20 (13,14)15;/h4*6H,1-5,7H2;2-9H,1H2, (H2,10,11,12) (H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1. Chemical Reactions Analysis
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt is used in the identification, differentiation, and characterization of α-phosphoglucomutase, β-phosphoglucomutase, and α- and β-hexoglucomutases .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . The molecular weight of the anhydrous basis is 736.81 .Aplicaciones Científicas De Investigación
Identificación y caracterización de enzimas
Este compuesto se utiliza en la identificación, diferenciación y caracterización de varias enzimas, como α-fosfoglucomutasa(s), β-fosfoglucomutasa(s) y α- y β-hexoglucomutasa(s). Estas enzimas desempeñan funciones críticas en el metabolismo y la regulación de la glucosa dentro de las células .
Dinámica molecular y muestreo de trayectorias de transición
La forma de base libre de α-D-glucosa 1,6-bisfosfato se ha utilizado en cálculos de dinámica molecular y muestreo de trayectorias de transición para investigar el mecanismo catalítico de la fosfoglucomutasa humana, proporcionando información sobre la cinética y la función de la enzima .
Estándares de espectrometría de masas
En el análisis de espectrometría de masas, este compuesto sirve como un estándar de glicano bisfosforilado. Ayuda a determinar si los iones pirofosfato observados en la lipasa A de bacterias gramnegativas son artefactos producidos por la condensación de dos grupos fosfato en el ion que se disocia .
Investigación sobre la glucólisis
La α-D-glucosa 1,6-bisfosfato es un intermediario clave en la glucólisis, la vía metabólica que convierte la glucosa en energía. Se estudia ampliamente por su papel en la producción y regulación de energía dentro de los organismos vivos.
Regulación metabólica
La investigación sugiere que la glucosa-1,6-bisfosfato actúa como un regulador metabólico clave. Los estudios se centran en comprender su influencia en varias vías metabólicas más allá de la glucólisis .
Mecanismo De Acción
Target of Action
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate, also known as glucose-1,6-bisphosphate (G1,6BP), primarily targets enzymes such as hexokinase , phosphofructokinase-1 , pyruvate kinase , phosphoglucomutase , and phosphopentomutase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and glycogen metabolism.
Mode of Action
G1,6BP acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase . These interactions result in the modulation of the activity of these enzymes, thereby influencing the metabolic pathways they are involved in .
Biochemical Pathways
G1,6BP is a key intermediate in glycolysis , the metabolic pathway that converts glucose into energy. By modulating the activity of key enzymes, G1,6BP influences the flow of metabolites through this pathway . For instance, by inhibiting hexokinase, it can slow down the initial steps of glycolysis, while its activation of phosphofructokinase-1 and pyruvate kinase can accelerate the later stages of this pathway .
Result of Action
The action of G1,6BP results in the modulation of metabolic pathways, leading to changes in the cellular energy status. By influencing the rate of glycolysis, it can affect the production of ATP, the primary energy currency of the cell. This can have wide-ranging effects on cellular function, as many cellular processes are dependent on ATP.
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBREKUECBHKK-KMWDTYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68N4O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71662-13-0 | |
| Record name | α-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




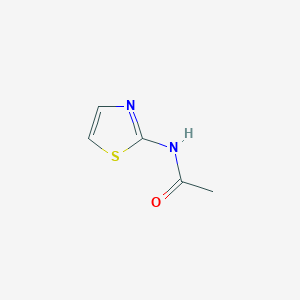
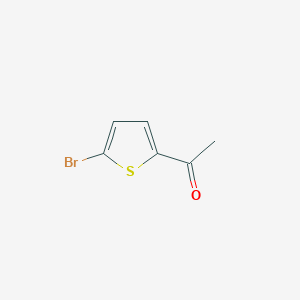
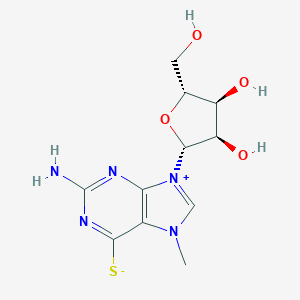
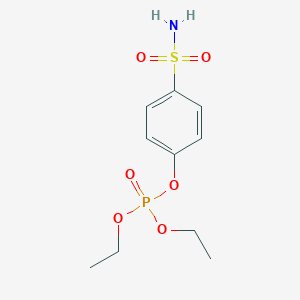
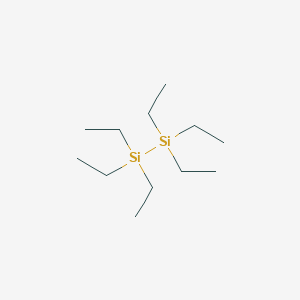

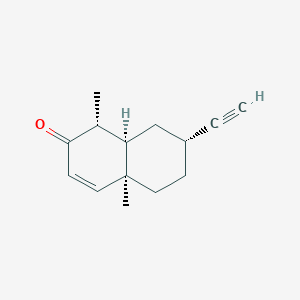
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
